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Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the

presence of the Philadelphia chromosome, which results from a reciprocal translocation

between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL

fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant

transformation of hematopoietic stem cells. The development of the tyrosine kinase inhibitor

(TKI) imatinib revolutionized the treatment of CML. However, a significant clinical challenge

remains in the form of primary or acquired resistance to imatinib. Berbamine, a bis-

benzylisoquinoline alkaloid extracted from the plant Berberis amurensis, has emerged as a

potential therapeutic agent to overcome imatinib resistance in CML.[1] This document provides

detailed application notes, quantitative data summaries, experimental protocols, and signaling

pathway diagrams for researchers and drug development professionals interested in the

preclinical evaluation of berbamine for imatinib-resistant CML.

Mechanism of Action
Berbamine exhibits a multi-faceted mechanism of action to counteract imatinib resistance in

CML cells. Key mechanisms include:
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Downregulation of Bcr-Abl Oncoprotein: Berbamine has been shown to reduce the

expression levels of the p210 Bcr-Abl oncoprotein, the primary driver of CML.[1] This is

distinct from imatinib, which primarily inhibits the kinase activity of Bcr-Abl.

Induction of Apoptosis: Berbamine induces programmed cell death (apoptosis) in imatinib-

resistant CML cells.[2][3] This is achieved through the modulation of the Bcl-2 family of

proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an

increase in pro-apoptotic proteins like Bax.[3][4] This shift in the Bcl-2/Bax ratio promotes the

release of cytochrome c from the mitochondria and subsequent activation of caspases,

ultimately leading to apoptosis.[3][4]

Overcoming Multidrug Resistance: A significant mechanism of imatinib resistance is the

overexpression of the multidrug resistance gene 1 (mdr-1), which encodes for P-glycoprotein

(P-gp), an efflux pump that actively removes imatinib from the cell. Berbamine has been

demonstrated to downregulate the expression of both mdr-1 mRNA and P-gp, thereby

increasing the intracellular concentration of imatinib and restoring sensitivity to the drug.[2][3]

Inhibition of NF-κB Signaling: Berbamine has been identified as an inhibitor of the NF-κB

signaling pathway, which is involved in cell survival and proliferation.

Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the

efficacy of berbamine in imatinib-resistant CML models.

Table 1: In Vitro Cytotoxicity of Berbamine and Imatinib in CML Cell Lines
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Cell Line Compound Treatment Duration IC50

Imatinib-sensitive Ph+

CML cells
Berbamine Not Specified 8.80 µg/ml

Imatinib-resistant Ph+

CML cells
Berbamine Not Specified 11.34 µg/ml

Ph- KG-1 cells Berbamine Not Specified 54.40 µg/ml

Primary CML cells Berbamine Not Specified 4.20-10.50 µg/ml

Normal bone marrow

cells
Berbamine Not Specified 185.20 µg/ml

K562 (Imatinib-

resistant)
Berbamine 48 hours 5.43 µg/ml

K562 (Imatinib-

resistant)

4-chlorobenzoyl

berbamine (BBD9)
48 hours 0.73 µg/ml

Source:[5]

Table 2: Effect of Berbamine on Apoptosis in Imatinib-Resistant K562 Cells

Treatment Duration Apoptosis Rate (%)

Control 24 hours 2.2

Berbamine (21.2 µmol/L) 6 hours 7.9

Berbamine (21.2 µmol/L) 12 hours 25.76

Berbamine (21.2 µmol/L) 24 hours 35.34

Source:[2]

Table 3: In Vivo Efficacy of Berbamine in an Imatinib-Resistant CML Xenograft Model
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Treatment Group Parameter Result

Berbamine Tumor Growth Inhibition Rate 60.43%

4-chlorobenzoyl berbamine

(BBD9) (15 mg/kg)
Tumor Weight

Significantly reduced

compared to control and

imatinib

4-chlorobenzoyl berbamine

(BBD9) (30 mg/kg)
Tumor Weight

Significantly reduced

compared to control and

imatinib

Imatinib (100 mg/kg) Tumor Weight Less effective than BBD9

Source:[2][5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of berbamine on CML cells.

Materials:

CML cell lines (e.g., imatinib-resistant K562)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Berbamine (dissolved in DMSO)

Imatinib (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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96-well microtiter plates

Microplate reader

Procedure:

Seed CML cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete

medium.

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Prepare serial dilutions of berbamine and imatinib in culture medium.

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO)

and a no-treatment control.

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Incubate the plates overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow
Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following berbamine
treatment.

Materials:

CML cells
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Berbamine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed CML cells in 6-well plates and treat with berbamine at the desired concentration and

for various time points.

Harvest the cells by centrifugation.

Wash the cells twice with ice-cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in berbamine's

mechanism of action.

Materials:
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CML cells

Berbamine

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bcr-Abl, anti-P-gp, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-

PARP, anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Treat CML cells with berbamine, then lyse the cells in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging

system.

Use β-actin as a loading control to normalize protein expression levels.

Reverse Transcription-Polymerase Chain Reaction (RT-
PCR)
This protocol is for measuring the mRNA expression level of the mdr-1 gene.

Materials:

CML cells

Berbamine

RNA extraction kit (e.g., TRIzol)

Reverse transcriptase kit

PCR primers for mdr-1 and a housekeeping gene (e.g., GAPDH or β-actin)

Taq DNA polymerase

dNTPs

PCR buffer

Thermal cycler

Agarose gel electrophoresis system

Procedure:
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Treat CML cells with berbamine.

Extract total RNA from the cells using an RNA extraction kit.

Synthesize cDNA from the RNA using a reverse transcriptase kit.

Perform PCR amplification of the mdr-1 and housekeeping gene cDNA using specific

primers.

Separate the PCR products by agarose gel electrophoresis.

Visualize the DNA bands under UV light and quantify the band intensities.

Normalize the mdr-1 mRNA expression to the housekeeping gene expression.

In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of berbamine in an animal model of

imatinib-resistant CML.

Materials:

Imatinib-resistant CML cells (e.g., K562/IR)

Immunocompromised mice (e.g., BALB/c nude mice)

Berbamine formulation for injection

Calipers for tumor measurement

Procedure:

Subcutaneously inject imatinib-resistant CML cells into the flank of the mice.

Allow the tumors to grow to a palpable size.

Randomly assign the mice to different treatment groups (e.g., vehicle control, imatinib,

berbamine at different doses).
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Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).

Measure the tumor volume regularly using calipers.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).

Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and a general experimental workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b205283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BCR-ABL Signaling

Imatinib Action & Resistance

BCR-ABL

RAS/MAPK

PI3K/AKT

JAK/STAT

Proliferation

Survival

Imatinib

Inhibition

P-glycoprotein
(MDR1) Imatinib Efflux

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b205283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effects on Bcr-Abl and MDR Induction of Apoptosis

Berbamine

BCR-ABL Expression

Downregulates

MDR1/P-gp Expression

Downregulates

Bcl-2, Bcl-xL
(Anti-apoptotic)

Downregulates

Bax
(Pro-apoptotic)

Upregulates

Increased Imatinib Sensitivity Cytochrome c Release

Caspase Activation

Apoptosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b205283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Preclinical Evaluation

Culture Imatinib-Resistant
CML Cell Lines

In Vitro Experiments

MTT Assay
(Cytotoxicity)

Apoptosis Assay
(Flow Cytometry)

Western Blot
(Protein Expression)

RT-PCR
(mRNA Expression)

In Vivo Experiment

Data Analysis and
Interpretation

CML Xenograft Model
in Mice

Evaluate Therapeutic Potential

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b205283?utm_src=pdf-body-img
https://www.benchchem.com/product/b205283?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b205283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. scribd.com [scribd.com]

2. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in
vivo - PMC [pmc.ncbi.nlm.nih.gov]

3. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in
vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell
lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

5. [Inhibitory effect of 4-chlorobenzoyl berbamine on imatinib-resistant K562 cells in vitro and
in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Berbamine: A Promising Strategy for Overcoming
Imatinib Resistance in Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b205283#berbamine-for-overcoming-
imatinib-resistance-in-cml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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